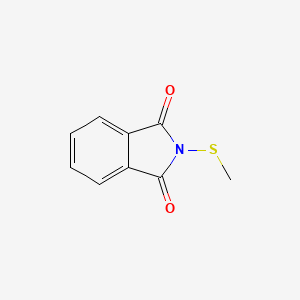

2-(Methylthio)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-methylsulfanylisoindole-1,3-dione |

InChI |

InChI=1S/C9H7NO2S/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 |

InChI Key |

WTLUQUPRKDCBHG-UHFFFAOYSA-N |

Canonical SMILES |

CSN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylthio Isoindoline 1,3 Dione and Its Structural Analogs

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the isoindoline-1,3-dione scaffold have been well-established and continue to be utilized for their reliability and simplicity.

Condensation Reactions with Phthalic Anhydride (B1165640) and Amino-Containing Precursors

A cornerstone of isoindoline-1,3-dione synthesis is the condensation reaction between phthalic anhydride and a primary amine. scispace.com This reaction is versatile and can be adapted to produce a wide array of N-substituted derivatives. For instance, reacting phthalic anhydride with an amino-containing precursor in a suitable solvent, often glacial acetic acid, and heating the mixture leads to the formation of the corresponding N-substituted isoindoline-1,3-dione. nih.govekb.egresearchgate.net The reaction proceeds by nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring. The yield and reaction time can vary depending on the specific reactants and conditions used. For example, the synthesis of certain 2-(6-substituted benzo[d]thiazol-2-yl)isoindoline-1,3-diones from phthalic anhydride and 2-amino benzothiazoles can be achieved with heat in a short time frame. rsc.org

A variety of amino-containing precursors can be employed in this reaction, leading to a diverse range of isoindoline-1,3-dione derivatives. These precursors can include simple alkyl or aryl amines, as well as more complex molecules containing other functional groups. The choice of the amino-containing precursor is a key determinant of the final product's properties.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions offer another classical route to specific isoindoline-1,3-dione derivatives. This approach is particularly useful for introducing a thiol-containing substituent at the nitrogen atom. An example of this is the reaction of an N-halo-phthalimide with a thiol. nih.gov The thiol, acting as a nucleophile, attacks the electrophilic nitrogen of the phthalimide (B116566), displacing the halide and forming a new nitrogen-sulfur bond.

A related strategy involves the use of an alkyl halide and a thiol. researchgate.net Thiols are generally more acidic and their conjugate bases, thiolates, are more nucleophilic than their alcohol and alkoxide counterparts. masterorganicchemistry.com This enhanced nucleophilicity allows for efficient S"N"2 reactions with alkyl halides to form thioethers. masterorganicchemistry.comgoogle.com The process typically involves deprotonation of the thiol to form a thiolate, which then reacts with the alkyl halide. masterorganicchemistry.com This method can be adapted to synthesize compounds like 2-(Methylthio)isoindoline-1,3-dione by using an appropriate N-substituted phthalimide precursor that can react with methyl mercaptan or its corresponding thiolate.

Multi-Step Synthetic Strategies from Simpler Building Blocks

Complex isoindoline-1,3-dione derivatives can be constructed through multi-step synthetic sequences starting from simpler, more readily available chemical building blocks. These strategies allow for the gradual assembly of the target molecule, providing greater control over the final structure.

Modern and Advanced Synthetic Strategies

In recent years, the field of organic synthesis has seen the development of more efficient and sophisticated methods for constructing complex molecules. These modern strategies often focus on improving reaction efficiency, reducing the number of synthetic steps, and minimizing waste.

One-Pot Reaction Protocols for Isoindoline-1,3-dione Systems

Several one-pot methods for the synthesis of isoindoline-1,3-dione derivatives have been reported. For example, a three-component reaction involving an aromatic aldehyde, a sulfonamide, and phthalic anhydride can be used to generate N-substituted isoindoline-1,3-diones. ekb.eg Another approach utilizes the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526) to produce isoindolin-1-ones, which are structurally related to isoindoline-1,3-diones. researchgate.net The development of such one-pot protocols represents a significant advancement in the efficient synthesis of this important class of compounds.

Application of Mannich Base Condensation Reactions for Derivatives

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. This reaction has been adapted for the synthesis of various N-substituted isoindoline-1,3-dione derivatives. nih.gov The presence of an acidic proton on the imide nitrogen of the isoindoline-1,3-dione ring system allows it to participate in Mannich-type reactions.

In a typical Mannich reaction involving isoindoline-1,3-dione, the phthalimide acts as the acidic component, which reacts with formaldehyde (B43269) and a primary or secondary amine to yield an N-Mannich base. nih.gov This methodology has been used to synthesize a variety of new Mannich bases and bis-(Mannich bases) derived from isoindoline-1,3-dione. nih.gov The versatility of the Mannich reaction allows for the introduction of a wide range of aminoalkyl groups onto the phthalimide nitrogen, providing access to a diverse library of derivatives.

Catalytic Approaches in Isoindoline-1,3-dione Synthesis

The synthesis of the isoindoline-1,3-dione scaffold, a key structural motif in numerous biologically active compounds, has been significantly advanced through the development of novel catalytic systems. These approaches offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Exploration of Transition Metal-Free Catalysis in N-Heterocycle Formation

In recent years, there has been a significant shift towards the use of transition-metal-free catalytic systems in the synthesis of N-heterocycles to avoid the cost and potential toxicity of residual metals in the final products. rsc.org These methods often employ organocatalysts or photoredox catalysts to achieve high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net

One such strategy involves the metal-free photoredox-catalyzed addition of amidyl N-centered radicals to the carbon-carbon triple bond of ortho-alkynylated benzamides. This process, utilizing a proton-coupled electron transfer (PCET) mechanism, can yield phthalimides among other related structures under mild reaction conditions. organic-chemistry.org Another innovative approach is the use of a simple undivided cell with carbon electrodes for the electrochemical reduction of cyclic imides, which can be controlled to produce hydroxylactams or lactams. organic-chemistry.org Furthermore, transition-metal-free access to substituted indolines from indoles has been achieved through dearomative nucleophilic addition using two-molecule organic photoredox catalysts, highlighting the versatility of these methods for creating complex nitrogen-containing heterocycles. mdpi.com

| Precursor(s) | Catalyst/Reagent | Product Type | Reference |

| o-Alkynylated benzamides | Photoredox Catalyst (Eosin Y) | Phthalimides/Isoquinoline-1,3,4(2H)-triones | organic-chemistry.org |

| Cyclic Imides | Carbon Electrodes (Electrochemical Reduction) | Hydroxylactams/Lactams | organic-chemistry.org |

| Indoles, Nucleophiles (e.g., NaOH) | Organic Photoredox Catalysts (Phen, DCB) | 2-Substituted Indolines | mdpi.com |

Reduction Methodologies (e.g., Catalytic Hydrogenation)

Reduction reactions represent a fundamental strategy for the synthesis of the isoindoline-1,3-dione core from appropriately substituted precursors. Catalytic hydrogenation is a prominent example of such a methodology. For instance, a process for preparing isoindoline-1,3-dione compounds can involve the catalytic hydrogenation of a nitro-substituted precursor, such as dimethyl 3-nitro-4-hydroxyphthalate, to form the corresponding amino derivative. google.com This amino group is then suitably positioned to participate in the formation of the final heterocyclic product. google.com

The hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols using heterogeneous catalysts like Ru/C or Raney Nickel is another relevant reduction methodology, although it targets the carbonyl groups rather than forming the heterocyclic ring itself. nih.gov Additionally, electrochemical methods provide a controlled way to reduce cyclic imides. Using a simple undivided cell with carbon electrodes, cyclic imides can be selectively reduced to either hydroxylactams or lactams by tuning the electric current and reaction time. organic-chemistry.org This approach is notable for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

Functional Group Interconversions Leading to this compound and its Derivatives

The synthesis of the target compound and its derivatives often involves key steps of functional group interconversion, either to introduce the methylthio group or to modify it after its incorporation.

Derivatization of Thioether Moiety (e.g., Oxidation to Sulfonyl Derivatives)

The thioether linkage in this compound is susceptible to oxidation, providing a pathway to sulfoxide (B87167) and sulfonyl derivatives. This transformation is significant as the resulting sulfones are important pharmacophores. A variety of oxidizing systems can be employed for this purpose.

A practical and mild method for the synthesis of sulfonyl derivatives involves the oxidative functionalization of thiols, the precursors to thioethers, using a combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr). nih.gov In this system, DMSO acts as the terminal oxidant. nih.gov Another powerful method for the direct conversion of thiols to sulfonyl chlorides, which can then be converted to sulfonamides, uses a highly reactive mixture of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). organic-chemistry.org This reaction is rapid and efficient for a wide range of aromatic and aliphatic thiols. organic-chemistry.org

For the direct oxidation of a thioether, N-hydroxyphthalimide (NHPI) can be used as a mediator in the presence of a co-oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)2). mdpi.comnih.gov This system generates the highly reactive phthalimide N-oxyl (PINO) radical, which can effectively oxidize sulfonamides to N-sulfonylimines and is applicable to the oxidation of thioethers to their corresponding sulfoxides and sulfones under mild conditions. mdpi.comresearchgate.net

| Substrate Type | Reagent System | Product | Reference |

| Thiols | DMSO / HBr | Sulfonyl derivatives | nih.gov |

| Thiols | H2O2 / SOCl2 | Sulfonyl chlorides | organic-chemistry.org |

| Sulfonamides | NHPI / PhI(OAc)2 | N-Sulfonylimines | mdpi.comnih.gov |

Introduction of Methylthio Group via Specific Reagents (e.g., Methyl Iodide)

The introduction of a methylthio group onto the nitrogen atom of the isoindoline-1,3-dione core is a crucial step in the synthesis of the title compound. While the prompt mentions methyl iodide, this reagent is typically used for N-methylation. For N-methylthiolation, specific reagents are required.

A notable method involves the reaction of phthalimide with dimethyl sulfoxide (DMSO). When phthalimide is refluxed with DMSO, it can yield N-methylthiomethyl phthalimide. slideshare.net This reaction provides a direct route to a closely related structure.

A more general and widely used method for N-substitution of phthalimide is the Gabriel synthesis, which involves the alkylation of potassium phthalimide with an alkyl halide. iu.edu While typically used for preparing primary amines, this method can be adapted for N-sulfenylation. By analogy, the reaction of potassium phthalimide with a methylthiolating agent such as methanesulfenyl chloride (CH3SCl) or dimethyl disulfide (CH3SSCH3) would be a plausible route to this compound.

| Reagent 1 | Reagent 2 | Product | Reference |

| Phthalimide | DMSO | N-methylthiomethyl phthalimide | slideshare.net |

| Phthalimide | Potassium Carbonate, Methyl Iodide | N-methylphthalimide | |

| Phthalic Anhydride | Aqueous Methylamine | N-methylphthalimide | |

| Potassium Phthalimide | Alkyl Halide | N-Alkylphthalimide | iu.edu |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(Methylthio)isoindoline-1,3-dione is expected to be dominated by the characteristic absorptions of the phthalimide (B116566) core. The two carbonyl (C=O) groups of the imide functionality would likely produce two distinct and intense stretching bands. Typically, for phthalimides, these appear as asymmetric and symmetric stretches. ambeed.com The aromatic part of the molecule would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The key N-S and S-C bonds would present weaker absorptions in the fingerprint region of the spectrum.

Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980-2900 | Medium-Weak |

| Asymmetric C=O Stretch (Imide) | ~1775 | Strong |

| Symmetric C=O Stretch (Imide) | ~1710 | Strong |

| Aromatic C=C Stretch | 1620-1580 | Medium-Weak |

| C-N Stretch | 1400-1300 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, two main sets of signals are anticipated. The four protons on the benzene (B151609) ring of the phthalimide group are chemically non-equivalent but will have similar chemical shifts, creating a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). Specifically, they are expected to appear as a symmetric AA'BB' system. f1000research.com The second key signal would be a singlet in the upfield region (around δ 2.0-3.0 ppm), corresponding to the three equivalent protons of the methyl (-SCH₃) group. The integration of these signals would show a 4:3 ratio.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | ~7.8-8.0 | Multiplet (AA'BB') | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Due to the molecule's symmetry, this compound is expected to show five distinct signals. The most downfield signals would correspond to the two carbonyl carbons of the imide. Following these would be the signals for the aromatic carbons. The benzene ring contains four unique carbon environments: two that are substituted (ipso-carbons) and two that are proton-bound. Finally, the most upfield signal would be from the methyl carbon of the methylthio group. google.com

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | ~167 |

| Aromatic Carbons (C-N, C-C=O) | ~132 |

| Aromatic Carbons (CH) | ~135, ~124 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While there are no stereocenters in this compound, advanced NMR techniques could confirm structural assignments. 2D NMR experiments like COSY (Correlation Spectroscopy) would show correlations between the coupled aromatic protons, helping to assign the AA'BB' system. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, confirming the assignments for the aromatic C-H and the methyl group. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds), for instance, from the methyl protons to the ipso-carbon of the aromatic ring (via the N-S bond), providing definitive evidence for the connectivity of the entire molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 193.22 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 193.

Key fragmentation pathways would likely involve the loss of the methylthio group or parts of it. Common fragments for N-substituted phthalimides include the phthaloyl cation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 146 | [M - SCH₃]⁺ |

| 130 | [C₈H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

Reactivity Profiles and Mechanistic Investigations of 2 Methylthio Isoindoline 1,3 Dione

Reactivity of the Imide Nitrogen Center

The nitrogen atom within the imide structure of 2-(Methylthio)isoindoline-1,3-dione, flanked by two carbonyl groups, exhibits notable reactivity. While the electron-withdrawing nature of the carbonyls reduces its basicity, the nitrogen can still participate in various chemical transformations.

Nucleophilic Reactivity and Condensation Pathways

The nitrogen atom of the phthalimide (B116566) group, while generally considered weakly nucleophilic due to the delocalization of its lone pair across the two adjacent carbonyl groups, can exhibit nucleophilic character under certain conditions. The reactivity of the imide nitrogen is significantly influenced by the nature of the substituent attached to it. In the case of this compound, the methylthio group (-SMe) plays a crucial role in modulating this reactivity.

Studies on related N-substituted phthalimides have shown that the imide nitrogen can participate in condensation reactions. For instance, the reaction of N-(substituted)phthalimides with alkylamines can lead to the cleavage of the phthalimide ring and the formation of N,N'-(disubstituted)phthalamides. unt.edu This process is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the phthalimide. The reaction has been demonstrated to be reversible in some cases. unt.edu

Furthermore, the phthalimide moiety itself can act as an acidic component in multicomponent reactions like the Passerini reaction. nih.govacs.org In this context, the acidic N-H proton of an unsubstituted phthalimide activates a carbonyl group, facilitating nucleophilic attack by an isocyanide. nih.govacs.org While this compound lacks this acidic proton, the underlying principle highlights the electronic environment of the imide nitrogen.

In a specific reaction involving this compound, its condensation with β-ketosulfones has been reported. researchgate.net This reaction underscores the electrophilic nature of the carbon atoms in the isoindoline-1,3-dione ring, which are activated towards nucleophilic attack by the C-H acid (the β-ketosulfone). researchgate.net This demonstrates a pathway where the isoindoline-1,3-dione core, rather than the nitrogen itself, is the primary site of reaction.

Reactivity of the Methylthio Functional Group

The methylthio (-SMe) group attached to the imide nitrogen is a key functional moiety that imparts specific reactivity to the molecule. This thioether can undergo oxidation and can play a role in directing transition metal-catalyzed reactions.

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, a common reaction for thioethers. nih.govmasterorganicchemistry.com Oxidation can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.govmasterorganicchemistry.com Various oxidizing agents can be employed for this transformation, including hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and ozone (O₃). masterorganicchemistry.comresearchgate.net

The oxidation of thioethers to sulfoxides is generally a facile process, while further oxidation to the sulfone may require harsher conditions or specific catalysts. rsc.org For instance, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers to sulfones using hydrogen peroxide. researchgate.netrsc.org The selectivity of the oxidation (sulfoxide vs. sulfone) can sometimes be controlled by the choice of oxidant and reaction conditions. For example, with certain substrates, TS-1 catalysis favors the formation of the sulfone, while for sterically hindered thioethers, partial oxidation to the sulfoxide is the dominant outcome. rsc.org

Kinetic studies on the oxidation of aryl thioethers have shown that oxidants like hypochlorite (B82951) react much faster than hydrogen peroxide under near-physiological conditions. acs.org This suggests that the choice of oxidizing agent is critical in controlling the rate and extent of the oxidation of the methylthio group in this compound.

| Oxidizing Agent | Product(s) | Conditions/Catalyst | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Can be slow; catalyzed by agents like TS-1 | nih.gov, researchgate.net |

| Peroxyacids (e.g., m-CPBA) | Sulfoxide, Sulfone | General oxidant for thioethers | masterorganicchemistry.com |

| Ozone (O₃) | Sulfoxide, Sulfone | Powerful oxidizing agent | masterorganicchemistry.com |

| Hypochlorite (e.g., NaOCl) | Sulfoxide, Sulfone | Fast reaction rates | nih.gov, acs.org |

Reactivity of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core, also known as the phthalimide group, is a robust and versatile chemical entity. nih.govgsconlinepress.com Its reactivity is dominated by the two carbonyl groups and the aromatic ring.

Reactions Involving Dicarbonyl System (e.g., as C-H Acid in certain contexts)

The two carbonyl groups of the isoindoline-1,3-dione system render the adjacent aromatic protons more acidic than those in unsubstituted benzene (B151609), although they are not typically considered strong C-H acids. The primary acidic site in an unsubstituted phthalimide is the N-H proton, which has a pKa of approximately 8.3. wikipedia.org This acidity allows for the formation of the phthalimide anion, which is a key nucleophile in the Gabriel synthesis of primary amines. wikipedia.org

In the context of this compound, the N-H proton is absent. However, the dicarbonyl system significantly influences the reactivity of the molecule. For instance, the carbonyl oxygens are nucleophilic and can act as hydrogen-bond acceptors in molecular interactions. researchgate.net

The phthalimide ring can participate as the acid component in certain reactions, such as the Passerini reaction, where it reacts with an aldehyde and an isocyanide. nih.govacs.org This reactivity is attributed to the acidic nature of the imide N-H. While this compound lacks this N-H, the electron-withdrawing nature of the dicarbonyl system activates the aromatic ring towards certain transformations.

In a specific example, the reaction of β-ketosulfone with this compound highlights the reactivity of the dicarbonyl system. researchgate.net In this case, the β-ketosulfone acts as a C-H acid, and its conjugate base is a nucleophile that can potentially react with the electrophilic carbonyl carbons of the isoindoline-1,3-dione core. researchgate.net This type of condensation reaction showcases the role of the dicarbonyl system in activating the molecule for reactions with suitable nucleophiles.

Elucidation of Reaction Mechanisms

The reactivity of this compound is characterized by the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This property has been harnessed in various synthetic methodologies, and understanding the underlying mechanisms is crucial for predicting reaction outcomes and designing new synthetic strategies.

Proposed Mechanistic Pathways for Key Transformations

The primary mode of action for this compound involves the cleavage of the N-S bond. This process is central to its application as a source of an electrophilic "phthalimido" or related nitrogen-centered moiety, as well as a methylthio transfer agent.

One of the key transformations involving this compound is its reaction with nucleophiles. The proposed mechanism for the reaction with a generic nucleophile (Nu⁻) is initiated by the attack of the nucleophile on the electrophilic sulfur atom. This leads to the formation of a transient intermediate, followed by the cleavage of the N-S bond to yield a phthalimide anion and a sulfenated nucleophile.

Table 1: Proposed General Mechanism for Nucleophilic Attack

| Step | Description |

| 1 | The nucleophile attacks the electrophilic sulfur atom of this compound. |

| 2 | A transient, unstable intermediate is formed where the sulfur atom is hypervalent. |

| 3 | The nitrogen-sulfur bond cleaves, resulting in the formation of the stable phthalimide anion and the desired sulfenated product. |

In the context of its use as an electrophilic aminating agent, the reaction mechanism is believed to proceed through a similar nucleophilic attack. However, in this case, the nucleophile attacks the nitrogen atom, or the reaction is facilitated by a Lewis acid that coordinates to one of the carbonyl oxygens, enhancing the electrophilicity of the nitrogen atom. The subsequent departure of the methylthiolate group generates the aminated product.

Role of Intermediates and Transition States

The progression of reactions involving this compound is governed by the formation and stability of various intermediates and the energy of the corresponding transition states.

Intermediates:

Sulfenium Cation: In certain reactions, particularly those catalyzed by Lewis acids, the formation of a sulfenium cation (CH₃S⁺) or a related electrophilic sulfur species has been proposed. This highly reactive intermediate can then be attacked by a nucleophile.

Meisenheimer-like Complex: In reactions with aromatic nucleophiles, the formation of a Meisenheimer-like intermediate is plausible. In this scenario, the nucleophilic aromatic ring attacks the electrophilic sulfur, leading to a resonance-stabilized anionic intermediate before the final product is formed.

Tetrahedral Intermediate: During nucleophilic attack at one of the carbonyl carbons of the phthalimide ring, a tetrahedral intermediate can be formed. While less common for reactions centered at the N-S bond, this pathway can compete under certain conditions.

Transition States:

The nature of the transition state plays a pivotal role in determining the stereochemical and regiochemical outcomes of the reactions. For instance, in the sulfenylation of chiral enolates, the geometry of the transition state, which can be influenced by the solvent and any coordinating species, dictates the facial selectivity of the electrophilic sulfur attack.

Computational studies on related N-sulfenylphthalimides have provided insights into the energetics of these transition states. These studies often reveal a concerted, yet asynchronous, process for the bond-forming and bond-breaking steps. The geometry of the transition state is typically characterized by an elongated N-S bond and a developing S-Nu bond.

Table 2: Key Reactive Species in the Transformations of this compound

| Species | Role | Description |

| Sulfenium Cation (CH₃S⁺) | Intermediate | A highly electrophilic species proposed in Lewis acid-catalyzed reactions. |

| Phthalimide Anion | Leaving Group/Product | A stable anion formed upon cleavage of the N-S bond. |

| Meisenheimer-like Complex | Intermediate | A resonance-stabilized intermediate in reactions with aromatic nucleophiles. |

| Transition State | Transient Species | The highest energy point along the reaction coordinate, determining the reaction rate and selectivity. |

Applications in Organic Synthesis and Chemical Sciences

2-(Methylthio)isoindoline-1,3-dione as a Synthetic Intermediate

As a synthetic intermediate, this compound is primarily recognized for its role as an electrophilic source, enabling the introduction of specific functional groups into organic molecules.

This compound and related N-Sulfenylphthalimides are effective sulfenylating agents. nih.govresearchgate.net These compounds are generally more stable and easier to handle than many traditional sulfur reagents like thiols, which are often toxic and malodorous. nih.gov The reactivity of the N-S bond allows for the transfer of the thioalkyl group to a variety of nucleophiles, making it a valuable building block for constructing sulfur-containing organic compounds. nih.govresearchgate.net

This reactivity is exemplified in its reaction with carbon nucleophiles. For instance, in a reaction with a β-ketosulfone acting as a C-H acid, this compound serves as the electrophile to create a new carbon-sulfur bond. This specific transformation yields an α-phthalimido-α-sulfonyl ketone, demonstrating its utility in forming complex, multifunctional molecules. researchgate.net

Table 1: Reaction of this compound with a β-Ketosulfone

| Reactant 1 | Reactant 2 | Product Class | Bond Formed |

|---|

The role of this compound as a precursor is highlighted in its ability to facilitate the synthesis of molecules with significant functional group complexity. The reaction with β-ketosulfones, for example, generates α-amino sulfone derivatives, which are important structural motifs in medicinal chemistry. researchgate.net The phthalimide (B116566) group in the product serves as a masked primary amine, which can be deprotected in a subsequent step, a classic strategy known from the Gabriel synthesis of primary amines. youtube.comyoutube.com This two-step sequence—sulfenylation followed by deprotection—allows for the controlled installation of an amino group adjacent to a sulfonyl group, providing a pathway to complex molecular architectures that are otherwise challenging to access directly. researchgate.net

While N-sulfenylphthalimides have been noted in some heterocyclic syntheses, such as the formation of pyrazoles and pyrrolines, specific evidence for the role of this compound as an intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) and triazole derivatives is not found in the surveyed scientific literature. researchgate.net The common and established synthetic pathways to these particular heterocycles typically employ starting materials like thiosemicarbazides, hydrazides, and other related precursors. nih.gov

Role in Reagent Development and Catalyst Design

The application of this compound extends into the realm of reagent development, primarily due to the reactivity of its N-S bond.

Based on the available literature, there are no specific documented instances or detailed research findings concerning the contribution of this compound to ligand design for metal-catalyzed processes. The design of ligands for such processes is a highly specialized field, and while phthalimide-containing molecules may be used, the specific utility of this methylthio derivative in that context has not been reported. researchgate.netnih.gov

Enabling Synthesis in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov A review of current scientific literature indicates a lack of specific examples where this compound or other N-sulfenylphthalimides are utilized as principal components in MCRs. While the phthalimide group itself has been employed in reactions like the transition-metal-free multicomponent synthesis of N-substituted phthalimides from arynes, isocyanides, and carbon dioxide, the involvement of its N-thio derivatives in such convergent processes has not been documented. organic-chemistry.org

Synthetic Utility in Structural Diversification

The primary synthetic value of this compound lies in its potential for structural diversification by leveraging the reactivity of its N-S bond. As a member of the N-sulfenylphthalimide family, it can act as a precursor for introducing sulfur-containing moieties into a wide array of organic molecules. nih.gov

The construction of diverse molecular architectures using N-sulfenylphthalimides as sulfenylating agents is a well-established strategy. These compounds are more stable and safer alternatives to traditionally used, often foul-smelling and toxic, thiols. nih.gov Their reactivity allows for the formation of new C-S bonds with a variety of nucleophiles.

Recent research has expanded the utility of N-sulfenyl phthalimides beyond their classic electrophilic behavior into the realm of radical chemistry. A notable study demonstrated a cobalt-catalyzed Markovnikov radical hydrothiolation of unactivated alkenes using N-sulfenyl phthalimides as efficient radicalophile reagents. This method is distinguished by its high regioselectivity and broad functional group tolerance, enabling the late-stage modification of biologically active molecules. rsc.org

The electrophilic nature of the sulfur atom in N-sulfenylphthalimides is key to their utility. They react readily with various nucleophiles to generate new sulfur-containing compounds, leaving behind the stable phthalimide anion. For instance, N-(aryl/alkylthio)phthalimides are effective reagents for the sulfenylation of indoles and ketoximes. nih.gov This reactivity provides a direct pathway to 3-thioindoles and N-arenesulfenyl ketimines, respectively.

The table below summarizes the types of structural diversification achievable using the N-sulfenylphthalimide scaffold, which is applicable to this compound.

| Reactant Class | Reagent System | Product Class | Significance |

| Unactivated Alkenes | N-Sulfenyl Phthalimide, Co-catalyst | Alkyl Thioethers | Markovnikov hydrothiolation, C-S bond formation rsc.org |

| Indoles | N-(Aryl/alkylthio)phthalimide, MgBr₂ | 3-Thioindoles | Synthesis of biologically relevant indole (B1671886) derivatives nih.gov |

| Ketoximes | N-(Phenylthio)phthalimide | N-Arenesulfenyl Ketimines | Access to functionalized imine structures nih.gov |

| β-Naphthols | N-(Arylthio)phthalimide, Organocatalyst | Chiral Naphthalenones | Asymmetric synthesis of complex cyclic structures nih.gov |

This versatility underscores the role of N-sulfenylphthalimides, including the methylthio derivative, as powerful tools for chemists to achieve structural diversification and synthesize novel compounds with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Studies on 2 Methylthio Isoindoline 1,3 Dione

Quantum-Chemical Investigations and Electronic Structure

Quantum-chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2-(Methylthio)isoindoline-1,3-dione. These methods allow for a detailed exploration of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to predict the molecular structure and electronic properties of compounds. nih.govscirp.org By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. nih.govnih.gov This process is foundational for all other computational analyses. nih.gov

The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, the planarity of the isoindoline-1,3-dione ring system is a significant feature that influences its electronic properties. nih.gov DFT calculations also provide insights into various electronic properties, including dipole moment and polarizability, which are essential for understanding intermolecular interactions. arxiv.org The calculated dipole moment for a related compound, quinoline, using DFT (B3LYP/6-31G+(d,p)) was found to be 2.004 D, which shows good agreement with experimental data. scirp.org

| Property | Description |

| Geometry Optimization | The process of finding the lowest energy and most stable 3D arrangement of atoms in a molecule. |

| Electronic Properties | Characteristics such as dipole moment, polarizability, and ionization potential that describe the electronic behavior of a molecule. |

| B3LYP | A popular hybrid functional used in DFT calculations that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| 6-311++G(d,p) | A Pople-style basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a more accurate description of the electron distribution. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Conversely, a small gap suggests that the molecule is more reactive and can readily undergo electronic transitions. numberanalytics.comresearchgate.net For this compound, the HOMO is likely localized on the electron-rich methylthio group and the isoindoline (B1297411) ring, while the LUMO may be distributed over the carbonyl groups of the dione (B5365651) functionality. The analysis of these orbitals provides insights into the molecule's potential for intramolecular charge transfer. nih.gov

| Orbital | Description | Significance |

| HOMO | The molecular orbital with the highest energy that is occupied by electrons. | Determines the molecule's ability to donate electrons (nucleophilicity/basicity). youtube.com |

| LUMO | The molecular orbital with the lowest energy that is unoccupied by electrons. | Determines the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and kinetic stability. numberanalytics.comresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the sulfur atom of the methylthio group, highlighting these as sites for potential interactions with electrophiles. The aromatic ring and the hydrogen atoms would exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with these interactions.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing a simplified representation of the electron distribution. chemrxiv.org Although known to be basis set dependent, it remains a popular tool for understanding charge distribution and identifying sites of charge transfer.

The analysis of Mulliken charges for this compound would likely show that the oxygen and nitrogen atoms carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would have positive charges. The sulfur atom's charge would depend on its bonding environment. The distribution of these charges is crucial for understanding the molecule's dipole moment and its interactions with other molecules. The occurrence of intramolecular charge transfer, often from the electron-donating methylthio group to the electron-accepting isoindoline-1,3-dione core, can be inferred from the charge distribution and is confirmed by a small HOMO-LUMO gap.

Vibrational and Spectroscopic Property Prediction

Computational methods are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. scirp.org This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the imide group, the C-N stretching of the isoindoline ring, and the C-S stretching of the methylthio group. The theoretical frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the computational model. researchgate.net These computational predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. iu.edu.sa

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra Prediction

The prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational analysis for novel compounds. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. nih.gov For isoindoline-1,3-dione derivatives, DFT calculations can accurately predict the vibrational frequencies that correspond to the functional groups within the molecule. For instance, the characteristic carbonyl (C=O) stretching frequencies of the isoindoline-1,3-dione moiety are a key feature in the IR spectrum.

Similarly, theoretical NMR chemical shifts can be calculated to aid in the structural elucidation of this compound. These calculations provide a theoretical spectrum that can be compared with experimental data, helping to assign the signals to specific protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Total Energy Distributions (TED) for Vibrational Assignments

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge Independent Atomic Orbital (GIAO) method is a highly effective and widely used approach for calculating NMR chemical shifts. researchgate.net This method overcomes the issue of gauge dependence, which can affect the accuracy of NMR predictions. By employing the GIAO method, researchers can obtain reliable theoretical ¹H and ¹³C NMR spectra for this compound. The predicted chemical shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the different nuclei within the molecule.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods provide invaluable tools to analyze and quantify these interactions, which are crucial for understanding the physical properties and polymorphism of crystalline materials.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is another computational tool that complements Hirshfeld surface analysis by identifying and visualizing non-covalent interactions (NCIs) in real space. The RDG is a function of the electron density and its gradient. Plots of the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the density allow for the characterization of different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis provides a visual representation of the regions in space where these interactions are significant. For this compound, RDG analysis would be crucial in understanding the nature and strength of the non-covalent interactions that dictate its crystal packing and influence its physical properties.

Advanced Computational Simulations

Molecular Dynamics (MD) Simulations to Probe Conformational Landscapes and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a dynamic view of molecular behavior over time. For compounds like this compound, MD simulations can elucidate the conformational landscape, revealing the most stable arrangements of the molecule and the energy barriers between different conformations.

While specific MD studies on this compound are not available, research on related phthalimide (B116566) derivatives demonstrates the utility of this approach. For example, MD simulations have been employed to examine the stability of ligand-protein complexes involving phthalimide-based inhibitors. nih.gov In a study on novel phthalimide derivatives bearing a 1,2,3-triazole unit, MD simulations were used to assess the stability of the docked compounds with SARS-CoV-2 proteins. nih.gov These simulations track the root-mean-square deviation (RMSD) of the protein-ligand complex, providing insights into its stability and the persistence of key interactions over the simulation time. nih.gov Such studies are crucial for understanding how the molecule might behave in a biological environment, a key aspect of drug design and discovery. researchgate.net

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are pivotal in predicting the interaction of a molecule with specific chemical entities, most notably biological macromolecules like proteins and enzymes. This approach is fundamental in establishing structure-reactivity and structure-activity relationships.

Numerous in silico docking studies have been conducted on N-substituted isoindoline-1,3-dione analogs to predict their binding affinities and interaction modes with various protein targets. jmpas.comnih.gov These studies have shown that the isoindoline-1,3-dione scaffold can engage in crucial interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites of enzymes. jmpas.comresearchgate.net For instance, the carbonyl groups of the isoindoline-1,3-dione ring are frequently identified as hydrogen bond acceptors. researchgate.net

In one such study, N-substituted isoindoline-1,3-dione derivatives were docked against several proteins implicated in cancer, revealing that compounds with N-phenyl rings can effectively suppress enzymatic assays through hydrophobic interactions. jmpas.com Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as acetylcholinesterase inhibitors demonstrated that the phthalimide moiety can interact with the peripheral anionic site of the enzyme. nih.gov

The following table summarizes findings from molecular docking studies on various isoindoline-1,3-dione derivatives with different protein targets, illustrating the types of interactions and binding energies that could be anticipated for this compound.

| Derivative Class | Protein Target | Key Interactions | Predicted Binding Energy (kcal/mol) |

| N-phenyl isoindoline-1,3-diones | TNF-α, HDAC, VEGF, EGF, Tyrosine kinase | Hydrogen bonds, hydrophobic interactions | Not specified |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Interaction with catalytic and peripheral active sites | Not specified |

| N-benzylisoindole-1,3-dione derivatives | Tyrosine kinase | Not specified | Not specified |

| Isoindolin-1,3-dione-based acetohydrazides | Acetylcholinesterase (AChE) | Hydrogen bonding with Phe295, Tyr124, Asp74; Hydrazide linker interaction with Gly222, Ser203 | -9.096 (for a related compound against BChE) |

These studies underscore the importance of the N-substituent in modulating the binding affinity and selectivity of isoindoline-1,3-dione derivatives. jmpas.com For this compound, the methylthio group would be a key determinant of its interaction profile.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties is a significant area of computational research, driven by the demand for new materials for optoelectronic applications like laser frequency conversion and digital data storage. nih.gov Computational methods, particularly DFT, are used to calculate the hyperpolarizabilities of molecules, which are indicative of their NLO response. uobasrah.edu.iq

While direct NLO studies on this compound are absent from the literature, research on other phthalimide and naphthalimide derivatives has shown that this class of compounds can exhibit significant NLO properties. nih.govresearchgate.netnih.gov For example, a computational study on naphthalimide Schiff base compounds revealed that their third-order NLO polarizabilities were significantly greater than that of the reference material, p-nitroaniline (p-NA). nih.govnih.gov In another study, the second-order NLO response of novel chiral phthalimides was substantiated through computational analysis. researchgate.net

The NLO properties of these molecules are often attributed to their planar ring systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. nih.gov The following table presents computationally predicted NLO data for some phthalimide and naphthalimide derivatives, providing a reference for the potential NLO properties of this compound.

| Compound Class | Property | Computational Method | Predicted Value |

| Chiral Phthalimides (compounds 1, 2, 3) | First Hyperpolarizability (β) | Not specified | 10.8063 × 10⁻³⁰ esu (1), 121.9519 × 10⁻³⁰ esu (2), 159.9446 × 10⁻³⁰ esu (3) |

| Naphthalimide Schiff Bases (compounds 5a, 5b, 5c) | Average Third-Order NLO Polarizability (˂γ˃) | M06/6-113G** | 122.0 × 10⁻³⁶ esu (5a), 225.7 × 10⁻³⁶ esu (5b), 527.7 × 10⁻³⁶ esu (5c) |

| 2-(2-methyl-5-nitrophenyl)isoindoline-1,3-dione (H8) | Hyperpolarizability (β) | DFT/B3LYP/6-31G(d,p) | Comparable to urea |

These findings suggest that this compound, with its phthalimide core, could also possess interesting NLO properties, which could be explored through similar computational approaches. uobasrah.edu.iqresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted phthalimides often involves thermal condensation methods that can be energy-intensive and may utilize hazardous solvents. researchgate.net Future research is increasingly focused on developing greener, more efficient synthetic routes applicable to 2-(Methylthio)isoindoline-1,3-dione.

One promising approach is the adoption of solventless reaction conditions . For instance, thermal reactions between N,N'-disubstituted ureas and phthalic acid, catalyzed by imidazole (B134444) without a solvent, have proven effective for synthesizing various N-substituted phthalimides. researchgate.net Another sustainable method involves using water as a green reaction medium for the synthesis of N-substituted phthalimide (B116566) derivatives, such as carboxamides and carbothioamides. researchgate.net

A specific and relevant synthesis for the analogous compound, N-methyl thiomethyl phthalimide, involves refluxing phthalimide with dimethyl sulfoxide (B87167) (DMSO), which acts as both a reagent and a solvent. slideshare.net This method yields both N-methyl thiomethyl phthalimide and N-hydroxymethyl phthalimide, with the reaction mechanism providing a basis for further optimization. slideshare.net

Future efforts will likely focus on adapting these principles to the synthesis of this compound, prioritizing methods that offer high atom economy, use non-toxic catalysts and solvents, and allow for easy product isolation. One-pot, multicomponent reactions, which combine several steps into a single operation, represent another key area for creating complex thioalkylated isoindoline-1,3-dione derivatives efficiently. researchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Substituted Phthalimides

| Method | Reagents | Conditions | Advantages |

| Thermal Condensation | Phthalic anhydride (B1165640), Primary amine | High temperature | Traditional, well-established |

| Solventless Reaction | Phthalic acid, Urea derivative, Imidazole | Thermal, solvent-free | Reduced waste, green |

| DMSO Reflux | Phthalimide, DMSO | Reflux | Direct thiomethylation |

| Multicomponent Reaction | Various starting materials | One-pot, often catalyzed | High efficiency, complexity |

Exploration of Unconventional Reactivity Patterns

The N-S bond in this compound imparts unique reactivity, positioning it as a valuable reagent in organic synthesis. N-sulfenylphthalimides are recognized as highly electrophilic sulfenylating agents, capable of forming new carbon-sulfur bonds, which are crucial in medicinal chemistry and materials science. nih.gov

Emerging research focuses on exploring this reactivity in novel transformations. For example, N-(aryl/alkylthio)phthalimides can react with indoles in the presence of a Lewis acid like MgBr₂ to produce 3-thioindoles. nih.gov This highlights the potential of this compound to act as a methylthiolating agent , transferring the -SCH₃ group to various nucleophiles.

Further studies have shown that related compounds, such as N-(chlorothio)phthalimide, exhibit complex reactivity where the initial product can undergo further transformation, leading to the elimination of the phthalimide group and the formation of other sulfur-containing compounds. A specific reaction involving this compound is its use with β-ketosulfones, demonstrating its utility in creating functionalized building blocks for heterocyclic synthesis. researchgate.net Future work will likely aim to expand the scope of these reactions, investigating its utility with a broader range of substrates and catalytic systems to uncover new and unconventional reactivity patterns.

Advanced Mechanistic Investigations Through Computational and Experimental Integration

To fully harness the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. The integration of computational studies, such as Density Functional Theory (DFT) and molecular docking, with experimental analysis is a powerful strategy for elucidating reaction pathways and predicting reactivity. acs.orgnih.govresearchgate.net

While many computational studies on phthalimides have focused on their biological interactions, the same techniques can be applied to understand their synthetic transformations. nih.govnih.gov For example, computational modeling can map the energy profiles of reaction intermediates and transition states, explaining observed product distributions and guiding the optimization of reaction conditions. This approach has been used to study the interactions of N-substituted phthalimides within enzyme active sites, demonstrating the ability to model complex molecular interactions. nih.gov

A documented mechanism for the formation of the related N-methyl thiomethyl phthalimide from phthalimide and DMSO provides a foundational case study. slideshare.net Future research will likely apply a combination of spectroscopic techniques (like NMR and IR) and computational modeling to investigate the mechanisms of sulfenylation reactions involving this compound. This integrated approach will be crucial for designing more selective and efficient synthetic methods.

Design of Highly Functionalized Isoindoline-1,3-dione Scaffolds for Synthetic Applications

The isoindoline-1,3-dione framework is a "privileged scaffold," meaning it can be used as a structural base to develop a wide range of functional molecules. nih.govresearchgate.net Future research is focused on using this compound as a versatile starting material for creating highly functionalized derivatives for various synthetic purposes.

The ability of N-thio phthalimides to act as sulfenylating reagents is a key application. nih.gov This allows for the precise introduction of sulfur-containing functional groups into complex molecules, a valuable strategy in the synthesis of novel organic materials. For example, researchers have synthesized metal-free, thioalkylated benzimidazole-based isoindoline-1,3-dione derivatives through one-pot, three-component approaches. researchgate.net

The design strategy often involves hybridization, where the phthalimide core is combined with other functional moieties to create compounds with tailored properties. nih.govresearchgate.net The development of N-substituted phthalimides from N,N'-disubstituted ureas or via multicomponent reactions involving arynes and isocyanides demonstrates the versatility of the phthalimide core in building complex molecular architectures. researchgate.netorganic-chemistry.org The reactivity of the N-S bond in this compound offers an additional handle for chemical modification, enabling the design of unique scaffolds that are not accessible through traditional methods.

Integration with Materials Science and Supramolecular Chemistry

The inherent stability and structural features of the phthalimide core make it an attractive building block for materials science and supramolecular chemistry, an area where biological applications are excluded. jaiswaminarayanmultichem.in Thio-derivatives of phthalimide are of particular interest for their potential in creating advanced materials. ontosight.ai

Research has shown that N,N'-Thiobisphthalimide, a related compound, can be used as a building block for polymers with high thermal stability. ontosight.ai Phthalimide derivatives are generally used in the production of high-performance, stable polymers and insulating materials for the electronics industry. jaiswaminarayanmultichem.in Furthermore, the unique chemical properties of N-thio phthalimides, such as N-(cyclohexylthio)phthalimide, suggest potential applications in the development of flame-retardant materials. welltchemicals.com

The future in this domain involves the systematic incorporation of this compound into polymer backbones or as functional pendants. Its defined geometry and potential for intermolecular interactions (such as π-π stacking of the phthalimide rings) make it a candidate for designing self-assembling supramolecular structures. Exploring how the methylthio group influences properties like solubility, thermal stability, and photophysics will be a key research avenue for developing novel functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylthio)isoindoline-1,3-dione derivatives?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution reactions. For example, potassium phthalimide reacts with alkyl/aryl halides or sulfides under reflux in polar aprotic solvents (e.g., DMF, THF). Reaction conditions (temperature, solvent, catalyst) significantly influence yields . Characterization relies on -NMR, -NMR, and mass spectrometry to confirm substitution patterns and purity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodology :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methylthio groups at δ ~2.5 ppm), while -NMR confirms carbonyl (C=O) signals at ~168–170 ppm and sulfur-linked carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions and fragmentation patterns, distinguishing regioisomers .

Q. How do substituents influence the physicochemical properties of isoindoline-1,3-dione derivatives?

- Methodology : Substituents alter logP (lipophilicity) and PSA (polar surface area). For example, bulky alkyl groups increase logP (e.g., 1.73 for cyclohexyl derivatives), while polar groups (e.g., hydroxyl) enhance PSA (54.45 Ų) . These properties are computationally modeled (e.g., ChemDraw) and validated experimentally via HPLC or DSC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound analogues?

- Methodology :

- Catalyst Selection : FeO nanoparticles enable solvent-free transamidation with >90% yields, reducing waste .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while elevated temperatures (80–110°C) accelerate kinetics .

- Workflow : Design-of-experiment (DoE) models (e.g., Taguchi arrays) optimize variables like molar ratios and reaction time .

Q. How can structural ambiguities in this compound derivatives be resolved when NMR and crystallography data conflict?

- Methodology :

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., (1R,2R)-configurations in cyclohexyl derivatives) and validates bond lengths/angles .

- Advanced NMR : 2D techniques (COSY, HSQC) clarify coupling networks, while NOESY identifies spatial proximity of substituents .

Q. What strategies are effective for designing multifunctional this compound derivatives with dual biological activity?

- Methodology :

- Rational Design : Structural motifs (e.g., benzylamino-hydroxyalkyl chains) are incorporated to target multiple pathways (e.g., anti-Alzheimer activity via cholinesterase inhibition and Aβ aggregation) .

- Molecular Docking : Virtual screening (e.g., AutoDock) prioritizes derivatives with high binding affinity to targets like GSK-3β or insulin receptors .

Q. How should researchers interpret contradictory bioactivity data in isoindoline-1,3-dione derivatives across cell lines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.